molecular formula C8H12N2O B1275184 3-(3,5-Dimethylpyrazol-1-yl)propanal CAS No. 947404-89-9

3-(3,5-Dimethylpyrazol-1-yl)propanal

Cat. No. B1275184
M. Wt: 152.19 g/mol
InChI Key: YRWRIZNHJBFNDL-UHFFFAOYSA-N
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Description

The compound "3-(3,5-Dimethylpyrazol-1-yl)propanal" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry due to their ability to bind to various metals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin involved multiple steps, including characterization by NMR, MS, and elemental analysis . Similarly, the synthesis of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands was achieved by reacting the ligands with palladium(II) chloride, yielding both monomeric and dimeric complexes . The synthesis of 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid and its manganese and rhenium complexes also illustrates the versatility of pyrazole derivatives in forming stable metal complexes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, NMR, and other spectroscopic methods. For example, the crystal structure of 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin was determined to be in the P21/c space group of the monoclinic crystal system . The solid-state structures of palladium(II) complexes with hybrid pyrazole ligands were also determined by single-crystal X-ray diffraction . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions, often as ligands in coordination compounds. The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring. For instance, the additional methyl group in 2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid was found to significantly affect the stability and reactivity of its transition metal complexes . The reactivity of pyrazole derivatives with tungsten carbonyl was also explored, leading to the formation of seven-coordinate oxidative-addition products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as density, thermal stability, and catalytic activity, are important for their practical applications. The compound 6-(3,5-Dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin exhibited high densities and good thermal stabilities, which are desirable traits for materials used in energetic applications . The glutathione peroxidase-like catalytic activity of 2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives was studied, showing that these compounds could act as enzyme mimics .

Scientific Research Applications

Application in Pancreatic Research

3,5-Dimethylpyrazole, a related compound to 3-(3,5-Dimethylpyrazol-1-yl)propanal, has been studied for its hypoglycemic properties. Research by Nofa, Lampatov, and Lepilov (2015) found that its complex with copper showed decreased blood glucose levels but caused histopathological changes in the pancreas of rats, including inflammatory infiltration and necrosis (Nofa, Lampatov, & Lepilov, 2015).

Application in Corrosion Inhibition

A study by Masoumi, Sadr, and Soltani (2020) synthesized pyrazole ligands, closely related to 3-(3,5-Dimethylpyrazol-1-yl)propanal, and investigated their application as corrosion inhibitors. These ligands showed high potential in mitigating steel corrosion, highlighting their relevance in material science (Masoumi, Sadr, & Soltani, 2020).

Application in Chemical Synthesis

Sayed and colleagues (2002) explored the synthesis of new chemical compounds using a derivative of 3-(3,5-Dimethylpyrazol-1-yl)propanal, demonstrating its utility in creating a variety of chemical structures including pyridazinones and pyridazine-6-imines (Sayed, Khalil, Ahmed, & Raslan, 2002).

Application in Organometallic Chemistry

Xie, Zhao, and Tang (2016) used a derivative of 3-(3,5-Dimethylpyrazol-1-yl)propanal to synthesize compounds that were characterized and used to study the coordination behavior with tungsten carbonyl, demonstrating its significance in organometallic chemistry (Xie, Zhao, & Tang, 2016).

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWRIZNHJBFNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405774
Record name 3-(3,5-dimethylpyrazol-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylpyrazol-1-yl)propanal

CAS RN

947404-89-9
Record name 3-(3,5-dimethylpyrazol-1-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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